molecular formula C26H29N5O3S B11359211 4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11359211
M. Wt: 491.6 g/mol
InChI Key: IHWFCYMBWSNCNV-UHFFFAOYSA-N
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Description

4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a thiadiazole ring and a pyrrolidinone moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring is formed through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Pyrrolidinone Synthesis: The pyrrolidinone moiety can be synthesized via a condensation reaction between an appropriate amine and a diketone, followed by cyclization.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled with the benzamide core using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the pyrrolidinone and benzamide moieties using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its multiple functional groups. It could be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is explored for its potential therapeutic properties. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and pyrrolidinone moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-ethylbutanoyl)amino]-N-(3-methylphenyl)benzamide
  • N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

Compared to similar compounds, 4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the thiadiazole ring and the pyrrolidinone moiety in a single molecule is relatively rare, providing a distinct advantage in terms of versatility and application potential.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C26H29N5O3S

Molecular Weight

491.6 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C26H29N5O3S/c1-4-17(5-2)23(33)27-20-12-10-18(11-13-20)24(34)28-26-30-29-25(35-26)19-14-22(32)31(15-19)21-9-7-6-8-16(21)3/h6-13,17,19H,4-5,14-15H2,1-3H3,(H,27,33)(H,28,30,34)

InChI Key

IHWFCYMBWSNCNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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